4-O-Methyl-D-glucose

描述

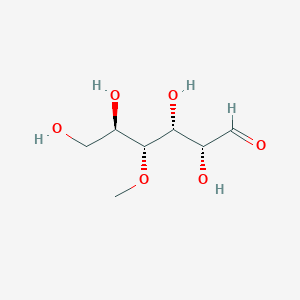

4-O-Methyl-D-glucose is a derivative of D-glucose, where the hydroxyl group at the fourth carbon atom is replaced by a methoxy group

准备方法

Synthetic Routes and Reaction Conditions

4-O-Methyl-D-glucose can be synthesized through the methylation of D-glucose. One common method involves the use of dimethyl sulfate or methyl iodide in the presence of a base such as silver oxide or sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves enzymatic pathways. For example, glucuronoxylan can be enzymatically converted to 4-O-methyl-D-glucuronic acid using α-glucuronidase and gluco-oligosaccharide oxidase. This intermediate can then be further processed to yield this compound .

化学反应分析

Types of Reactions

4-O-Methyl-D-glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-O-methyl-D-glucaric acid.

Reduction: Reduction reactions can convert it back to its parent sugar, D-glucose.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.

Major Products

Oxidation: 4-O-methyl-D-glucaric acid.

Reduction: D-glucose.

Substitution: Various substituted glucose derivatives depending on the reagents used.

科学研究应用

Metabolic Studies

4-O-Methyl-D-glucose is primarily utilized as a non-metabolizable analog of glucose, making it an important tool in metabolic research. Its applications include:

- Blood-Brain Barrier Studies : 4-OMG is often employed to study glucose transport across the blood-brain barrier (BBB). Due to its resistance to phosphorylation by hexokinase, it can serve as a tracer for glucose uptake without being metabolized in the brain tissue. This property enables researchers to accurately assess the distribution and transport mechanisms of glucose in neurological studies .

- Comparison with Other Glucose Analogs : In comparative studies involving other glucose analogs, 4-OMG has been shown to have a lower affinity for glucose transporters, which can lead to underestimations of glucose absorption rates. For instance, when compared with D-glucose and L-glucose in avian models, 4-OMG provided reasonable estimates of glucose absorption rates, indicating its reliability as a proxy for D-glucose uptake .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development and diagnostic imaging:

- Radiopharmaceuticals : 4-OMG can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging. Its slow clearance kinetics make it advantageous for estimating regional glucose distribution volumes in tissues, particularly in oncology and neurology .

- Drug Development : The compound's structural similarity to glucose allows it to be used in developing drugs that target glucose transport mechanisms. Its non-metabolizable nature aids in studying the pharmacokinetics of potential therapeutic agents that interact with glucose pathways .

Biotechnological Applications

In biotechnology, this compound finds applications in enzymatic processes and as a substrate for microbial fermentation:

- Enzymatic Production : Research has demonstrated the enzymatic conversion of substrates containing 4-OMG into valuable products such as dicarboxylic acids. For example, it has been used to produce 4-O-methyl d-glucaric acid from hardwood xylan through enzymatic processes, highlighting its utility in biopolymer synthesis and detergent formulations .

- Fluorescence Labeling : The compound serves as a substrate for fluorescence labeling reactions, which are crucial in various biochemical assays and imaging techniques. This application enhances the detection and quantification of biomolecules in complex biological samples .

Case Study 1: Blood-Brain Barrier Transport

A study investigated the transport of 3-O-methyl-D-glucose (closely related to 4-OMG) across the BBB using rat models. The findings indicated that nearly all administered methylglucose remained unmetabolized within brain tissues, confirming its efficacy as a tracer for studying glucose transport mechanisms without interference from metabolic processes .

Case Study 2: Enzymatic Production of Dicarboxylic Acids

In another study focused on biotechnological applications, researchers successfully utilized enzymes to convert hardwood xylan into 4-O-methyl d-glucaric acid. This process showcased the potential of using 4-OMG derivatives in producing environmentally friendly biopolymers and detergents .

作用机制

The mechanism of action of 4-O-Methyl-D-glucose involves its interaction with glucose transporters and enzymes involved in glucose metabolism. It can inhibit or modify the activity of these proteins, thereby affecting glucose uptake and utilization in cells. This makes it a valuable tool for studying metabolic pathways and developing therapeutic strategies .

相似化合物的比较

Similar Compounds

D-glucose: The parent compound, differing only by the presence of a hydroxyl group instead of a methoxy group at the fourth carbon.

4-O-Methyl-D-glucaric acid: An oxidized form of 4-O-Methyl-D-glucose.

Methyl α-D-glucoside: A similar compound where the methoxy group is attached to the anomeric carbon.

Uniqueness

This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to interact with glucose transporters and enzymes differently from D-glucose makes it a valuable compound for research and industrial applications .

生物活性

4-O-Methyl-D-glucose (4-OMeGlc) is a methylated derivative of D-glucose that has garnered attention for its biological activities. This article explores its functions, mechanisms, and potential applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is a sugar derivative where a methyl group is attached to the fourth carbon of the glucose molecule. This modification alters its interaction with biological systems compared to its parent compound, D-glucose. The presence of the methyl group affects solubility, transport, and metabolic pathways.

2. Antimicrobial Activity

Methylated sugars have demonstrated antimicrobial properties. A study highlighted that derivatives of methyl α-D-glucopyranoside exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) showing promising results . Although specific data on 4-OMeGlc's antimicrobial activity is sparse, the general trend suggests that methylation enhances the bioactivity of sugar derivatives.

3. Immunomodulatory Effects

Methylated sugars can also influence immune responses. For example, 4-O-methyl-D-glucosamine has been found in squid mucin, suggesting a role in immune modulation . This implies that 4-OMeGlc may similarly participate in immunological processes, although direct evidence is still needed.

The biological activity of 4-OMeGlc can be attributed to several mechanisms:

- Transporter Interaction : Methylated sugars often have altered affinities for glucose transporters (GLUTs). For instance, 3-O-methyl-D-glucose serves as a proxy for glucose uptake due to its non-metabolizable nature . It is plausible that 4-OMeGlc interacts similarly with GLUTs.

- Cell Membrane Interaction : The amphiphilic nature of methylated sugars allows them to interact with lipid bilayers, potentially disrupting membrane integrity and influencing cell signaling pathways .

Case Study 1: Glucose Uptake in Avian Species

A study investigated the absorption rates of 3-O-methyl-D-glucose compared to D-glucose in American robins. The findings suggested that while 3-O-methyl-D-glucose underestimates absorption rates due to lower affinity for transporters, it still provides reasonable estimates for glucose absorption dynamics . This highlights the potential utility of methylated sugars in studying glucose metabolism across species.

Case Study 2: Antimicrobial Efficacy

In another investigation, various sugar derivatives were tested against Enterococcus strains. The study found that certain methylated glucopyranosides had MICs as low as 0.02 mM against multiple strains, indicating strong antimicrobial properties . While this study did not specifically test 4-OMeGlc, it underscores the potential for antimicrobial activity within this class of compounds.

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of methylated sugars:

属性

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYKSISLCPUNJT-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(CO)O)C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315186 | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-38-1 | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 4-O-Methyl-D-glucose?

A: this compound has been identified as a component of the hemicellulose extracted from Populus tacamahacca Mill [] and Populus tremuloïdes []. Specifically, it is obtained by hydrolysis of 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose, a constituent of these hemicelluloses.

Q2: Can you describe a novel synthesis method for this compound?

A: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions a "new synthesis" of this compound []. Unfortunately, without access to the full text, the specific steps involved in this synthesis remain unclear.

Q3: How does this compound behave under alkaline conditions?

A: this compound undergoes alkaline degradation, similar to other sugars like cellobiose and maltose []. This degradation process is relevant to the formation of saccharinic acids [] and has been studied in the context of cellulose and amylose degradation as well [].

Q4: How does this compound compare to other sugars in its reaction with 2-anthraquinone-sulfonic acid?

A: One study investigated the reaction of this compound with 2-anthraquinone-sulfonic acid []. This reaction was also performed on other sugars like cellobiose and maltose. While the abstract doesn't specify the results, it indicates the formation of 2-C-carboxyaldoses and aldonic acids as products. Comparing the product yields and reaction kinetics between this compound and other sugars might provide insights into its reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。